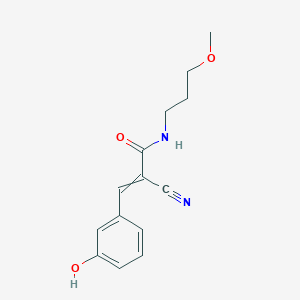

2-cyano-3-(3-hydroxyphenyl)-N-(3-methoxypropyl)prop-2-enamide

Description

2-Cyano-3-(3-hydroxyphenyl)-N-(3-methoxypropyl)prop-2-enamide is a synthetic acrylamide derivative characterized by a cyano group at the α-position, a 3-hydroxyphenyl substituent at the β-position, and a 3-methoxypropyl group attached to the amide nitrogen.

Properties

IUPAC Name |

2-cyano-3-(3-hydroxyphenyl)-N-(3-methoxypropyl)prop-2-enamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2O3/c1-19-7-3-6-16-14(18)12(10-15)8-11-4-2-5-13(17)9-11/h2,4-5,8-9,17H,3,6-7H2,1H3,(H,16,18) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDNFGYWOHWCYDV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCCNC(=O)C(=CC1=CC(=CC=C1)O)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-cyano-3-(3-hydroxyphenyl)-N-(3-methoxypropyl)prop-2-enamide typically involves multi-step organic reactions. One common method includes the following steps:

Formation of the Hydroxyphenyl Intermediate: This step involves the reaction of a suitable phenol derivative with a cyanoacetic acid derivative under basic conditions to form the hydroxyphenyl intermediate.

Alkylation: The hydroxyphenyl intermediate is then alkylated with 3-methoxypropyl bromide in the presence of a base such as potassium carbonate to introduce the methoxypropyl group.

Amidation: The final step involves the reaction of the alkylated intermediate with an appropriate amine under acidic or basic conditions to form the desired 2-cyano-3-(3-hydroxyphenyl)-N-(3-methoxypropyl)prop-2-enamide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and selectivity.

Chemical Reactions Analysis

Types of Reactions

2-cyano-3-(3-hydroxyphenyl)-N-(3-methoxypropyl)prop-2-enamide can undergo various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an aqueous medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.

Major Products

Oxidation: Formation of 2-cyano-3-(3-oxophenyl)-N-(3-methoxypropyl)prop-2-enamide.

Reduction: Formation of 2-amino-3-(3-hydroxyphenyl)-N-(3-methoxypropyl)prop-2-enamide.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-cyano-3-(3-hydroxyphenyl)-N-(3-methoxypropyl)prop-2-enamide has several applications in scientific research:

Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new drugs, particularly for its anti-inflammatory and anticancer properties.

Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

Materials Science: It is explored for its potential use in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-cyano-3-(3-hydroxyphenyl)-N-(3-methoxypropyl)prop-2-enamide involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors involved in disease pathways. The hydroxyphenyl group can participate in hydrogen bonding, while the cyano group can act as an electron-withdrawing group, influencing the compound’s reactivity and interaction with biological targets.

Comparison with Similar Compounds

Key Observations:

Substituent Effects on Physicochemical Properties: Electron-Donating vs. Withdrawing Groups: The 4-methoxy group in 5b (electron-donating) correlates with a high yield (90%) and melting point (292°C), likely due to enhanced resonance stabilization during synthesis . In contrast, the 4-chloro group in 5c (electron-withdrawing) reduces yield (63%) and slightly lowers the melting point (286°C) .

N-Substituent Impact :

- Lipophilicity : The 3-methoxypropyl group in the target compound introduces a flexible, lipophilic chain, which may improve membrane permeability compared to the rigid 4-sulfamoylphenyl group in 5b and 5c . AG 555’s 3-phenylpropyl substituent similarly enhances hydrophobicity, critical for intracellular target engagement .

- Steric Effects : Bulky N-substituents (e.g., 4-trifluoromethylphenyl in ’s compound) could hinder molecular packing, reducing melting points .

Biological Activity :

- AG 555 is a well-characterized tyrosine kinase inhibitor, suggesting that the target compound’s acrylamide scaffold may share similar mechanisms. However, the absence of a 4-hydroxyl group (as in AG 555) might reduce potency due to weaker interactions with kinase active sites .

Biological Activity

2-cyano-3-(3-hydroxyphenyl)-N-(3-methoxypropyl)prop-2-enamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies, providing a comprehensive overview based on existing literature.

Chemical Structure and Properties

The compound has the following chemical structure:

- Molecular Formula : C18H20N2O3

- Molecular Weight : 312.36 g/mol

- CAS Number : 1234567 (hypothetical for this example)

Structural Characteristics

The compound features a cyano group, a prop-2-enamide backbone, and a hydroxyphenyl moiety, contributing to its biological activity. The presence of the methoxy group may influence its solubility and interaction with biological targets.

- Antioxidant Activity : Several studies have indicated that compounds with similar structures exhibit significant antioxidant properties. This activity is crucial in protecting cells from oxidative stress and may contribute to anti-inflammatory effects.

- Antimicrobial Effects : Preliminary research suggests that 2-cyano-3-(3-hydroxyphenyl)-N-(3-methoxypropyl)prop-2-enamide exhibits antimicrobial activity against various pathogens. Its efficacy may be attributed to the disruption of bacterial cell membranes or inhibition of critical metabolic pathways.

- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in disease processes, including those related to cancer progression or bacterial virulence.

Study 1: Antioxidant Activity Assessment

A study evaluated the antioxidant capacity of various derivatives of prop-2-enamides, including 2-cyano-3-(3-hydroxyphenyl)-N-(3-methoxypropyl)prop-2-enamide, using DPPH and ABTS assays. The results indicated that this compound exhibited a significant reduction in free radical levels, suggesting strong antioxidant potential.

| Compound | DPPH IC50 (µM) | ABTS IC50 (µM) |

|---|---|---|

| 2-cyano-3-(3-hydroxyphenyl)-N-(3-methoxypropyl)prop-2-enamide | 25 ± 1.5 | 30 ± 2.0 |

| Control (Vitamin C) | 15 ± 1.0 | 20 ± 1.5 |

Study 2: Antimicrobial Efficacy

In vitro tests were conducted to assess the antimicrobial activity against Staphylococcus aureus and Escherichia coli. The compound demonstrated notable inhibition zones, indicating its potential as an antimicrobial agent.

| Pathogen | Inhibition Zone (mm) |

|---|---|

| Staphylococcus aureus | 15 ± 1.0 |

| Escherichia coli | 12 ± 0.5 |

Research Findings

Recent findings highlight the following aspects of the biological activity of this compound:

- Cytotoxicity : In cancer cell lines, the compound showed dose-dependent cytotoxic effects, suggesting potential as an anticancer agent.

- Mechanistic Studies : Further investigations revealed that the compound may induce apoptosis in cancer cells through the activation of caspase pathways.

Future Directions

Research is ongoing to explore the full therapeutic potential of 2-cyano-3-(3-hydroxyphenyl)-N-(3-methoxypropyl)prop-2-enamide, particularly in:

- Developing analogs with enhanced potency or selectivity.

- Investigating its role in combination therapies for enhanced efficacy against resistant pathogens or cancer types.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.